molecular formula C17H15NO4 B6174115 2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid CAS No. 2490432-04-5

2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid

Cat. No.: B6174115
CAS No.: 2490432-04-5
M. Wt: 297.3
InChI Key:
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Description

2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the phenyl group. These intermediates are then coupled through a series of reactions, including cyclization and carboxylation, to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substituents can be introduced to the phenyl or cyclopentene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce cyclopentane derivatives.

Scientific Research Applications

2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-carbamoylfuran-2-yl)phenyl]cyclopent-1-ene-1-carboxylic acid derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.

    Furan derivatives: Compounds containing the furan ring, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2490432-04-5

Molecular Formula

C17H15NO4

Molecular Weight

297.3

Purity

95

Origin of Product

United States

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